1-[(4-nitrophenyl)acetyl]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-7-1-2-8-13)9-10-3-5-11(6-4-10)14(16)17/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJVFDYJYQLYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Nitrophenyl Acetyl Pyrrolidine and Analogues
Precursor Synthesis and Activation
The primary precursors for the synthesis of 1-[(4-nitrophenyl)acetyl]pyrrolidine are (4-nitrophenyl)acetic acid and pyrrolidine (B122466). To facilitate the amide bond formation, the carboxylic acid component is typically activated to increase its electrophilicity.
Synthesis of (4-Nitrophenyl)acetyl Chloride
(4-Nitrophenyl)acetyl chloride is a highly reactive derivative of (4-nitrophenyl)acetic acid, making it an excellent substrate for acylation reactions. The most direct and common method for its synthesis is the chlorination of 4-nitrophenylacetic acid. This is typically achieved using standard chlorinating agents.
Common Chlorinating Agents and Conditions:
| Reagent | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) ** | Refluxing with excess reagent, often in an inert solvent. | SO₂(g), HCl(g) | A widely used and reliable method; gaseous byproducts are easily removed. |
| Oxalyl Chloride ((COCl)₂) ** | Performed in an inert solvent. | CO(g), CO₂(g), HCl(g) | Often considered a milder and more selective alternative to thionyl chloride. |
The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate then collapses, with the assistance of a nucleophilic catalyst like N,N-dimethylformamide (DMF) in some cases, to produce the desired acyl chloride.
Amide Bond Formation Strategies
The core of the synthesis is the formation of the amide bond. This can be achieved through direct reaction with an activated carboxylic acid derivative or by using coupling reagents to facilitate the reaction between the carboxylic acid and the amine.
Acylation Reactions via Nucleophilic Attack on Activated Carboxylic Acid Derivatives
The reaction between (4-nitrophenyl)acetyl chloride and pyrrolidine is a classic example of nucleophilic acyl substitution. chemistrysteps.comvanderbilt.edu This is a highly efficient and widely used method for forming amide bonds. fishersci.co.uk
The mechanism involves a two-step addition-elimination process:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of (4-nitrophenyl)acetyl chloride. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. vanderbilt.edulibretexts.org
Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled. vanderbilt.edumasterorganicchemistry.com A final deprotonation step, typically by a base present in the reaction mixture, yields the final amide product, this compound.
This reaction, often referred to as a Schotten-Baumann reaction, is typically rapid and proceeds at room temperature in aprotic solvents like dichloromethane (DCM). fishersci.co.uk
Coupling Reagent-Mediated Amidation Approaches
An alternative to using a highly reactive acyl chloride is the direct coupling of the carboxylic acid, (4-nitrophenyl)acetic acid, with pyrrolidine using a coupling reagent. This approach avoids the separate step of synthesizing the acyl chloride. Coupling reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then readily attacked by the amine. hepatochem.com
A wide variety of coupling reagents are available, each with its own mechanism and applications. They are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. hepatochem.compeptide.com
Common Coupling Reagents for Amide Bond Formation:
| Reagent Class | Examples | Mechanism |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukchemistrysteps.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Activate the carboxylic acid by forming a reactive ester-like intermediate. |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Similar to phosphonium salts, these reagents form active esters that are highly susceptible to nucleophilic attack by the amine. peptide.com |
The use of additives like 1-hydroxybenzotriazole (HOBt) with carbodiimides can minimize side reactions and reduce racemization in the case of chiral carboxylic acids. peptide.comnih.gov These methods are highly efficient and offer a one-pot solution for amide synthesis. hepatochem.com
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound are dependent on several reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity.
Key parameters for optimization include:
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of reactants and the reaction rate. fishersci.co.uknih.gov
Temperature: While many acylation reactions with acyl chlorides proceed readily at room temperature, temperature can be a critical factor in coupling reactions and for less reactive substrates. fishersci.co.ukanalis.com.my Studies have shown that increasing temperature can significantly increase amide yield in some cases, although excessive heat can lead to degradation. analis.com.myresearchgate.net
Base: The choice and amount of base are critical, especially in acylation with acyl chlorides, to neutralize the acid byproduct. fishersci.co.uk In coupling reactions, a base like diisopropylethylamine (DIPEA) is often required. nih.gov
Stoichiometry of Reagents: The molar ratio of the reactants, coupling agents, and any additives must be carefully controlled to maximize conversion and minimize side products. analis.com.my
Reaction Time: Monitoring the reaction progress (e.g., by thin-layer chromatography) is essential to determine the optimal reaction time for complete conversion. analis.com.my
For instance, in a study on N-amidation using EDC, the optimal conditions were found to be a 1:1:1.5 molar ratio of carboxylic acid to amine to EDC at 60°C in anhydrous THF, achieving a yield of 93.1%. analis.com.my The removal of byproducts, such as water in direct amidation reactions, can also be a strategy to drive the reaction equilibrium towards the product, thereby improving the yield. acs.org
Solvent Effects and Reaction Temperature Influence
The choice of solvent and reaction temperature are critical parameters that significantly influence the rate and outcome of the amidation reaction to form this compound. The reaction generally involves the nucleophilic attack of the pyrrolidine nitrogen on an activated carboxylic acid derivative of 4-nitrophenylacetic acid.
Solvent Effects: The polarity of the solvent plays a crucial role. Aprotic solvents are generally preferred to avoid solvation of the amine nucleophile, which would decrease its reactivity. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices for reactions involving acid chlorides, providing a non-reactive medium for the coupling. For reactions utilizing coupling agents, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be employed to ensure the solubility of all reactants and reagents. The use of a non-polar solvent would likely result in poor solubility and slower reaction rates.
Reaction Temperature: The reaction temperature is typically managed to control the reaction rate and minimize side reactions. When employing highly reactive starting materials like 4-nitrophenylacetyl chloride, the reaction is often initiated at a reduced temperature (e.g., 0 °C) to moderate the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. For less reactive starting materials or when using coupling agents, the reaction may be conducted at room temperature or with gentle heating to drive the reaction to completion. Higher temperatures could lead to decomposition of the reactants or products, or the formation of unwanted byproducts.
Table 1: General Influence of Solvent and Temperature on Amidation
| Parameter | Condition | Rationale |
| Solvent | Aprotic (e.g., DCM, THF) | Minimizes solvation of the amine, enhancing nucleophilicity. |
| Polar Aprotic (e.g., DMF) | Good solubility for reactants and coupling agents. | |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity with reactive reagents. |
| Room Temperature to Mild Heat | Facilitates reaction completion with less reactive reagents. |
Catalyst Selection and Reaction Efficiency
The efficiency of the synthesis of this compound can be significantly enhanced by the appropriate selection of a catalyst or coupling agent. The direct amidation of 4-nitrophenylacetic acid with pyrrolidine is a slow process and requires activation of the carboxylic acid.
Coupling Agents: A variety of coupling reagents are available to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), phosphonium salts (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)), and uronium/aminium salts (e.g., O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)) sigmaaldrich.comiris-biotech.de. The choice of coupling agent can influence reaction times, yields, and the ease of purification. For instance, the use of EDC is often favored due to the water-soluble nature of its urea byproduct, which simplifies its removal during workup peptide.com.
Catalytic Methods: In addition to stoichiometric coupling agents, catalytic methods for direct amidation are an area of active research, offering a more atom-economical approach. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines nih.gov. While specific application to 4-nitrophenylacetic acid and pyrrolidine is not detailed in the available literature, this approach represents a potential green alternative to traditional methods. The reaction efficiency in these catalytic systems is dependent on the specific catalyst, solvent, and reaction conditions.
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Class | Byproduct Characteristics |
| DCC | Carbodiimide | Insoluble urea, removed by filtration. |
| EDC | Carbodiimide | Water-soluble urea, removed by aqueous extraction peptide.com. |
| PyBOP | Phosphonium Salt | Soluble byproducts, removed by chromatography. |
| HBTU/HATU | Uronium/Aminium Salt | Soluble byproducts, removed by chromatography sigmaaldrich.comiris-biotech.de. |
Isolation and Purification Techniques for Synthetic Products
Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts.
Isolation: The initial workup procedure typically involves quenching the reaction, followed by an extractive workup. If an acid chloride was used, the reaction is often quenched with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid chloride and the generated HCl. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with water and brine to remove water-soluble impurities, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
Purification:
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For aromatic amides like this compound, polar solvents such as ethanol, acetone, or acetonitrile are often suitable for recrystallization researchgate.net. A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/heptane, can also be effective reddit.com. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.
Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility profiles, column chromatography is a powerful purification technique. A slurry of silica gel is typically used as the stationary phase, and a solvent system of appropriate polarity is chosen as the mobile phase to separate the desired product from impurities based on their differential adsorption to the silica. The polarity of the eluent is often a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone), with the ratio adjusted to achieve optimal separation.
Stereoselective Synthesis of Chiral Analogues (if applicable)
The synthesis of chiral analogues of this compound, where the pyrrolidine ring contains one or more stereocenters, requires stereoselective synthetic methods. Such methods are crucial in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit different biological activities.
While specific methods for the stereoselective synthesis of chiral this compound analogues are not explicitly described in the searched literature, general strategies for the asymmetric synthesis of substituted pyrrolidines can be applied.
One common approach involves the use of a chiral starting material. For instance, enantiomerically pure substituted pyrrolidines, derived from natural sources like proline, can be acylated with 4-nitrophenylacetyl chloride or 4-nitrophenylacetic acid using a coupling agent. This approach transfers the chirality from the starting material to the final product.
Alternatively, asymmetric catalytic methods can be employed to construct the chiral pyrrolidine ring. For example, transaminase-triggered cyclizations of ω-chloroketones can provide enantiomerically enriched 2-substituted pyrrolidines nih.gov. These chiral pyrrolidines could then be acylated to yield the desired chiral analogues of this compound. Another powerful method is the [3+2] cycloaddition reaction, which can be catalyzed by chiral metal complexes to produce highly substituted pyrrolidines with excellent stereocontrol nih.gov.
The resolution of a racemic mixture of a chiral analogue is another viable strategy. This can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization mdpi.commdpi.comnih.gov.
Molecular Structure Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency, revealing the presence of specific functional groups and their chemical environment. For 1-[(4-nitrophenyl)acetyl]pyrrolidine, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm its structural components.
The most prominent peaks would include the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) on the phenyl ring, typically observed in the regions of 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The presence of the tertiary amide carbonyl group (C=O) from the acetyl linker is another key feature, expected to show a strong absorption band around 1630-1680 cm⁻¹.
Aromatic C-H stretching vibrations from the 4-nitrophenyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge of the acetyl group would be observed in the 2850-2960 cm⁻¹ range. Additionally, C-N stretching vibrations from the pyrrolidine ring and the bond connecting it to the acetyl group are expected in the 1180-1360 cm⁻¹ region. The out-of-plane bending of the C-H bonds on the para-substituted aromatic ring would also give rise to a characteristic absorption in the 800-860 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3000 | C-H Stretching (aromatic) | 4-Nitrophenyl |
| 2850 - 2960 | C-H Stretching (aliphatic) | Pyrrolidine, Acetyl CH₂ |
| 1630 - 1680 | C=O Stretching (tertiary amide) | Acetyl |
| 1500 - 1550 | N-O Asymmetric Stretching | Nitro Group |
| 1335 - 1370 | N-O Symmetric Stretching | Nitro Group |
| 1180 - 1360 | C-N Stretching | Pyrrolidine, Amide |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric stretching of the nitro group, which is often more intense in Raman than in IR spectra.
The aromatic ring stretching vibrations of the 4-nitrophenyl group would also be prominent, typically appearing in the 1570-1610 cm⁻¹ region. The C-H stretching vibrations, both aromatic and aliphatic, would also be visible. The carbonyl (C=O) stretch of the amide is also expected, although its intensity can vary. The pyrrolidine ring breathing modes would contribute to the fingerprint region of the spectrum, providing a characteristic pattern for the saturated heterocyclic system.
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3000 | C-H Stretching (aromatic) | 4-Nitrophenyl |
| 2850 - 2960 | C-H Stretching (aliphatic) | Pyrrolidine, Acetyl CH₂ |
| 1570 - 1610 | Aromatic Ring Stretching | 4-Nitrophenyl |
| 1335 - 1370 | N-O Symmetric Stretching | Nitro Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its atomic nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound would provide detailed information about the number and types of protons and their neighboring atoms. The aromatic protons of the 4-nitrophenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing nitro group would be deshielded and resonate at a higher chemical shift (downfield), likely in the range of δ 8.0-8.3 ppm, while the protons meta to the nitro group would appear slightly more upfield, around δ 7.4-7.7 ppm.
The methylene protons of the acetyl group (-CH₂-) adjacent to the carbonyl would be observed as a singlet at approximately δ 3.6-4.0 ppm. The pyrrolidine ring protons would exhibit more complex patterns. The two methylene groups adjacent to the nitrogen atom are expected to be deshielded and would likely appear as triplets around δ 3.4-3.7 ppm. The remaining two methylene groups of the pyrrolidine ring would be more shielded and are expected to resonate as a multiplet in the δ 1.8-2.2 ppm region.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.0 - 8.3 | Doublet | 2H | Aromatic Protons (ortho to NO₂) |
| 7.4 - 7.7 | Doublet | 2H | Aromatic Protons (meta to NO₂) |
| 3.6 - 4.0 | Singlet | 2H | Acetyl Methylene Protons (-COCH₂-) |
| 3.4 - 3.7 | Triplet | 4H | Pyrrolidine Methylene Protons (-NCH₂-) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals for each carbon atom in a unique chemical environment are expected. The carbonyl carbon of the acetyl group would be significantly deshielded, appearing in the δ 168-172 ppm region.
The aromatic carbons of the 4-nitrophenyl ring would resonate in the typical aromatic region (δ 110-160 ppm). The carbon atom bearing the nitro group would be highly deshielded, while the other quaternary carbon would also be downfield. The aromatic C-H carbons would also have characteristic shifts. The methylene carbon of the acetyl group would likely appear around δ 40-45 ppm. The carbons of the pyrrolidine ring would show two distinct signals: the carbons adjacent to the nitrogen atom at around δ 45-50 ppm and the other two carbons at a more upfield position, around δ 23-28 ppm.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 168 - 172 | Carbonyl Carbon (C=O) |
| ~147 | Aromatic Carbon (C-NO₂) |
| ~145 | Aromatic Carbon (quaternary) |
| 120 - 130 | Aromatic Carbons (CH) |
| 45 - 50 | Pyrrolidine Carbons (-NCH₂-) |
| 40 - 45 | Acetyl Methylene Carbon (-COCH₂-) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For instance, it would show correlations between the adjacent methylene protons within the pyrrolidine ring. It would also confirm the coupling between the ortho and meta protons on the 4-nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would connect the proton signals of the pyrrolidine methylene groups to their respective carbon signals, and similarly for the acetyl methylene and aromatic C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations for this compound would include:
A correlation between the acetyl methylene protons and the carbonyl carbon, confirming the acetyl fragment.
Correlations between the pyrrolidine methylene protons adjacent to the nitrogen and the carbonyl carbon, confirming the amide linkage.
Correlations between the acetyl methylene protons and the aromatic carbons of the 4-nitrophenyl ring, establishing the link between the acetyl group and the aromatic ring.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby fully elucidating the molecular structure of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental composition. For this compound (C₁₂H₁₄N₂O₃), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule [M+H]⁺. The high mass accuracy of HRMS, often in the sub-5 ppm range, allows for unambiguous confirmation of the molecular formula. nih.govresearchgate.net
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₅N₂O₃⁺ | 235.1077 |
| [M+Na]⁺ | C₁₂H₁₄N₂O₃Na⁺ | 257.0896 |
Note: The data in this table is theoretical and illustrative of expected results from HRMS analysis.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into the compound's structure. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 235.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would be characteristic of the different structural motifs within the molecule.
The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.netresearchgate.net Additionally, cleavage of the amide bond is a common fragmentation pathway for amides. The pyrrolidine ring can also undergo characteristic ring-opening fragmentations.
Key Expected Fragmentation Pathways:
Loss of the nitro group: A neutral loss of 46 Da (NO₂) from the precursor ion would result in a fragment ion at m/z 189.1.
Amide bond cleavage: Cleavage of the C-N bond of the amide could lead to the formation of the 4-nitrophenylacetyl cation (m/z 179.0) or the protonated N-acetylpyrrolidine cation.
Pyrrolidine ring fragmentation: The pyrrolidine ring can undergo cleavage, leading to smaller fragment ions.
Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |
| 235.1 | [M+H - NO₂]⁺ | NO₂ | 189.1 |
| 235.1 | [4-nitrophenylacetyl]⁺ | C₄H₈N | 179.0 |
| 235.1 | [4-nitrophenylmethyl]⁺ | C₅H₈NO | 136.0 |
| 179.0 | [4-nitrophenyl]⁺ | COCH₂ | 123.0 |
Note: This table presents hypothetical data based on established fragmentation principles for similar chemical structures.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov
A single crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of its constituent atoms. The bond lengths and angles within the 4-nitrophenyl group are expected to be consistent with those observed in other 4-nitroaniline derivatives, where the C-N bond to the nitro group is typically short. nih.goviucr.org The geometry of the pyrrolidine ring would likely adopt an envelope or twisted conformation to minimize steric strain. nih.gov The amide linkage would exhibit planarity due to resonance.
Table 3: Expected Bond Lengths and Angles for this compound from X-ray Crystallography
| Bond/Angle | Expected Value |
| C-N (nitro group) | ~1.45 Å |
| N-O (nitro group) | ~1.22 Å |
| C=O (amide) | ~1.23 Å |
| C-N (amide) | ~1.33 Å |
| O-N-O (nitro group) | ~125° |
| C-C-O (amide) | ~120° |
| C-N-C (amide) | ~122° |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups found in crystallographic databases.
The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.com For this compound, the presence of the nitro group and the amide functionality suggests the potential for significant intermolecular interactions.
Computational and Theoretical Investigations of 1 4 Nitrophenyl Acetyl Pyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful computational tool for predicting the geometric and electronic properties of molecules. For a molecule like 1-[(4-nitrophenyl)acetyl]pyrrolidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide significant insights. nanobioletters.com Such studies are typically performed in the gas phase or with a polarizable continuum model to simulate solvent effects. nanobioletters.com
A primary step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement.
The electronic structure is largely influenced by the interplay between the electron-donating pyrrolidine (B122466) nitrogen (when considering the lone pair) and the strongly electron-withdrawing 4-nitrophenyl group. The acetyl linker serves to electronically connect these two moieties. The amide bond (N-C=O) of the acyl group exhibits partial double bond character due to resonance, which leads to a planar configuration of the amide group and influences the rotational barriers around the C-N bond. mdpi.comsemanticscholar.org DFT calculations can quantify the bond lengths, confirming the partial double bond character of the amide C-N bond (shorter than a typical C-N single bond) and the C=O bond (longer than a typical C=O double bond). semanticscholar.org
Studies on related nitroaromatic compounds show that the nitro group significantly influences the electronic structure of the phenyl ring, withdrawing electron density and affecting aromaticity. researchgate.netmdpi.com
Table 1: Predicted Optimized Geometric Parameters for Key Moieties (Note: These are representative values based on analogous structures from computational studies. Actual values for the title compound would require specific calculations.)
| Parameter | Moiety | Predicted Value | Reference/Basis |
| C-N Bond Length | Amide | ~1.35 Å | Based on N-acylpyrrolidines semanticscholar.org |
| C=O Bond Length | Amide | ~1.25 Å | Based on N-acylpyrrolidines semanticscholar.org |
| C-N Bond Angle | Pyrrolidine Ring | ~108-112° | General sp³ hybridization |
| C-N-C Angle | Amide Group | ~120° | sp² hybridization |
| NO₂ Twist Angle | Relative to Phenyl Ring | ~0-10° | DFT on nitroaromatics nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. nanobioletters.com
For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely involving the pyrrolidine ring and the amide nitrogen's lone pair. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl group, specifically on the nitro group and the aromatic ring. mdpi.com This distribution suggests that the pyrrolidine nitrogen acts as the primary nucleophilic center, while the nitrophenyl ring is the electrophilic site, susceptible to nucleophilic attack.
A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar nitroaromatic compounds have reported HOMO-LUMO gaps in the range of 4-5 eV. nanobioletters.com This value indicates a molecule of moderate reactivity.
Table 2: Predicted Frontier Orbital Characteristics (Note: Values are illustrative, based on data for related compounds like 4-nitrophenylisocyanate.) nanobioletters.com
| Parameter | Predicted Value/Location | Significance |
| HOMO Energy | ~ -7.0 eV | Region susceptible to electrophilic attack |
| LUMO Energy | ~ -2.5 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of kinetic stability and reactivity nanobioletters.com |
| HOMO Localization | Pyrrolidine ring, Amide N | Electron-donating region |
| LUMO Localization | 4-Nitrophenyl group | Electron-accepting region |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites of nucleophilic and electrophilic character.
For this compound, the ESP map would predictably show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen. These are the most electronegative regions and are sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the pyrrolidine ring and the phenyl ring.
Intermediate Potential (Green): Covering the carbon framework of the molecule.
The strong polarization induced by the nitro and carbonyl groups creates distinct regions of positive and negative potential, highlighting the molecule's dipolar nature and potential for intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Energy Minima
The flexibility of this compound arises from the non-planar pyrrolidine ring and rotation around several single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.
The five-membered pyrrolidine ring is not planar and undergoes a low-energy conformational process known as pseudorotation. nih.gov The ring puckering can be described by two primary conformations: the "envelope" and "twist" forms. For N-substituted pyrrolidines, the most stable conformations are often described as Cγ-endo (down pucker) and Cγ-exo (up pucker), referring to the position of the Cγ carbon relative to the plane of the other four ring atoms. nih.govfrontiersin.org
Theoretical calculations on N-acylated proline derivatives, which are structurally similar, have shown that the energy difference between these puckered states is typically small, often in the range of 1-3 kcal/mol. frontiersin.org This low energy barrier means that at room temperature, the pyrrolidine ring is highly flexible and rapidly interconverts between different puckered states. The specific substituent on the nitrogen can influence the preferred conformation. nih.govresearchgate.net
Table 3: Representative Energy Differences in Pyrrolidine Puckering
| Conformer | Relative Energy (Gas Phase) | Relative Energy (Solvated) | Reference |
| Cγ-endo | 0.0 kcal/mol (More Stable) | 0.0 kcal/mol (More Stable) | Based on β-proline oligopeptides frontiersin.org |
| Cγ-exo | +2.8 kcal/mol | +1.2 kcal/mol | Based on β-proline oligopeptides frontiersin.org |
Two other significant conformational degrees of freedom are the rotation around the amide C(O)-N bond and the C-C bond connecting the phenyl ring to the acetyl group.
Acyl Group Rotation: Due to the partial double bond character of the amide bond, rotation is restricted. This gives rise to syn and anti conformers. For N-acetylpyrrolidine, experimental and theoretical studies have determined the rotational barrier to be around 16-23 kcal/mol. acs.orgresearchgate.netmdpi.com This is a substantial barrier, indicating that the interconversion between conformers is slow on the NMR timescale at room temperature, often leading to the observation of distinct sets of signals for the two rotamers. mdpi.com
Nitrophenyl Group Rotation: Rotation around the single bond connecting the nitrophenyl group to the carbonyl is generally less hindered. However, steric interactions between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring can create a modest rotational barrier. DFT studies on sterically crowded nitroaromatics show that calculating these twist angles accurately requires robust basis sets. nih.gov The barrier is typically low enough to allow for rapid rotation at room temperature.
Table 4: Typical Rotational Energy Barriers in Related Structures
| Rotation | Moiety | Typical Barrier (ΔG≠) | Method/Reference |
| C(O)-N Bond | N-acylpyrrolidine | 16-23 kcal/mol | Dynamic NMR, DFT researchgate.netmdpi.com |
| Ar-CH₂ Bond | Substituted Toluenes | 2-5 kcal/mol | Computational Studies |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, revealing how they move, flex, and interact with their environment over time. For this compound, MD simulations can elucidate its conformational landscape and its interactions with solvent molecules.
While specific MD studies on this compound are not extensively documented, insights can be drawn from simulations of its constituent parts, such as N-methylpyrrolidone (MeP) in water. rsc.org Such studies indicate that the pyrrolidine ring has a significant structuring effect on surrounding water molecules, with the potential for multiple solvation shells to be clearly defined. rsc.org The amide oxygen of the acetyl group is expected to be a primary site for hydrophilic solvation, forming hydrogen bonds with water. rsc.org Concurrently, the hydrophobic portions of the molecule, including the aliphatic carbons of the pyrrolidine ring and the nitrophenyl group, would influence the local water structure. rsc.org
MD simulations of pyrrolidin-2-one derivatives have also been employed to understand their binding affinity and stability within biological systems, such as proteins. nih.govresearchgate.net These simulations, often run for nanoseconds, can reveal stable binding poses and key intermolecular interactions. nih.govresearchgate.net For this compound, MD simulations could predict its flexibility, the rotational barrier of the bond between the phenyl ring and the acetyl group, and the puckering of the pyrrolidine ring.
Interactive Table: Illustrative Molecular Dynamics Simulation Parameters
Below is an interactive table showcasing typical parameters that would be used in a molecular dynamics simulation of this compound in an aqueous environment.
| Parameter | Value/Setting | Description |
|---|---|---|
| Force Field | CHARMM27 or AMBER99sb | A set of parameters to describe the potential energy of the system. nih.gov |
| Solvent Model | TIP3P Water | A common water model for simulating aqueous solutions. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A typical duration to observe significant molecular motions and interactions. nih.govresearchgate.net |
Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. scielo.org.zaesisresearch.org These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov For this compound, the aromatic protons of the 4-nitrophenyl group are expected to appear in the downfield region due to the electron-withdrawing nature of the nitro group. The protons on the pyrrolidine ring would exhibit characteristic shifts depending on their proximity to the amide group.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. esisresearch.org The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the amide group. Other characteristic peaks would include the N-O stretching vibrations of the nitro group and the C-H stretching of the aromatic and aliphatic parts. esisresearch.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. scielo.org.zaresearchgate.net The spectrum of this compound is expected to show absorptions arising from π → π* transitions within the nitrophenyl chromophore.
Interactive Table: Predicted Spectroscopic Data for this compound (Illustrative)
The following table presents plausible DFT-calculated spectroscopic data for the title compound, based on studies of analogous structures. scielo.org.zaesisresearch.orgresearchgate.netnih.gov
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR (ppm) | δ (Aromatic) | ~8.2 (d), ~7.8 (d) | Protons on the 4-nitrophenyl ring |
| δ (Pyrrolidine) | ~3.5 (t), ~1.9 (m) | Protons adjacent to N and other ring protons | |
| δ (Acetyl) | ~3.8 (s) | CH₂ of the acetyl group | |
| ¹³C NMR (ppm) | δ (C=O) | ~170 | Amide carbonyl carbon |
| δ (Aromatic) | ~147 (C-NO₂), ~124-130 | Carbons of the 4-nitrophenyl ring | |
| δ (Pyrrolidine) | ~46 (N-CH₂), ~25 (CH₂) | Carbons of the pyrrolidine ring | |
| δ (Acetyl) | ~42 | CH₂ of the acetyl group | |
| IR (cm⁻¹) | ν(C=O) | ~1650 | Amide I band (stretching) |
| ν(NO₂) | ~1520 (asym), ~1345 (sym) | Nitro group stretching vibrations esisresearch.org | |
| ν(C-N) | ~1410 | Amide C-N stretching | |
| UV-Vis (nm) | λ_max | ~270-300 | π → π* transition of the nitrophenyl group |
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are crucial in determining the supramolecular chemistry and crystal packing of molecules. researchgate.net For this compound, several types of non-covalent interactions can be anticipated and studied computationally.
Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. In the presence of suitable donors in its environment (like solvent molecules or in a co-crystal), C-H···O hydrogen bonds could form. globethesis.com
π-π Stacking: The electron-deficient 4-nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems. These interactions are significant in the solid state, influencing the crystal packing. globethesis.com
Other Interactions: The nitro group is a point of interest for more specific non-covalent interactions. The nitrogen atom of the nitro group can have a positive electrostatic potential (a so-called π-hole), allowing it to interact favorably with lone pairs of electrons from other atoms, such as oxygen or sulfur. nih.gov These π-hole interactions can be as significant as conventional hydrogen bonds in terms of energy. nih.gov Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov
Reaction Mechanism Modeling and Pathway Elucidation for Synthetic Routes
Computational chemistry can be used to model reaction mechanisms, providing insights into transition states, activation energies, and reaction thermodynamics. The synthesis of this compound would typically involve the N-acylation of pyrrolidine with a derivative of 4-nitrophenylacetic acid, such as the corresponding acyl chloride.
DFT calculations can be used to model the reaction pathway. The mechanism would likely proceed through a nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acyl chloride. This would form a tetrahedral intermediate, which then collapses to form the final amide product with the elimination of a chloride ion. Computational studies on similar reactions, such as the synthesis of pyrrolidinedione derivatives or copper-catalyzed C-H amination for pyrrolidine synthesis, have shown that the energy barriers for such cyclization and bond formation steps can be quantified. nih.govresearchgate.netacs.org For the acylation of pyrrolidine, the calculations would focus on the free energy profile of the reaction, identifying the transition state and any intermediates. The role of the solvent in stabilizing charged intermediates can also be modeled using implicit or explicit solvent models. mdpi.com
Illustrative Reaction Coordinate for N-acylation of Pyrrolidine
A simplified representation of the energy profile for the reaction would show the reactants (pyrrolidine and 4-nitrophenylacetyl chloride) at an initial energy level, proceeding through a higher-energy transition state to form the more stable product, this compound. The activation energy (the difference in energy between the reactants and the transition state) is a key parameter that determines the reaction rate.
Chemical Reactivity and Derivatization Studies of 1 4 Nitrophenyl Acetyl Pyrrolidine
Reactivity of the Amide Linkage
The amide bond in 1-[(4-nitrophenyl)acetyl]pyrrolidine is a tertiary amide, characterized by the nitrogen atom being part of the pyrrolidine (B122466) ring and bonded to the carbonyl carbon of the acetyl group. Generally, amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts significant double-bond character to the C-N bond. masterorganicchemistry.comauburn.edu However, the specific substitution on this amide influences its reactivity towards hydrolysis and transamidation.
The cleavage of the amide bond in this compound can be achieved under both acidic and basic conditions, typically requiring heat. researchgate.net The reaction products are 4-nitrophenylacetic acid and pyrrolidine.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via a mechanism analogous to the acid-catalyzed hydrolysis of other amides. The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer steps lead to the formation of a good leaving group (pyrrolidine, which is protonated to pyrrolidinium (B1226570) under acidic conditions), which is then expelled to yield the carboxylic acid. masterorganicchemistry.com All steps prior to the elimination of the amine are generally in equilibrium. masterorganicchemistry.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs through the nucleophilic addition of a hydroxide ion to the amide carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate. The subsequent step, the elimination of the pyrrolidinide anion, is generally unfavorable as the anion of an amine is a very poor leaving group. wikipedia.org However, the reaction is driven forward by the irreversible acid-base reaction between the carboxylic acid product and the strongly basic pyrrolidinide anion, which deprotonates the acid. wikipedia.org A final acidification step is required to obtain the neutral carboxylic acid from its carboxylate salt. Studies on the base-catalyzed hydrolysis of various N-benzoylpyrrolidines have shown that these reactions can be slow, with kinetics influenced by solvent systems and the specific substituents on the benzoyl moiety. mdpi.com
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | General Mechanism | Key Features |
|---|---|---|---|
| Acidic | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄), Heat | A-2 (Acid-catalyzed, bimolecular) | Protonation of carbonyl oxygen activates the amide. masterorganicchemistry.com The amine is released as its ammonium (B1175870) salt. |
| Basic | OH⁻ (e.g., aq. NaOH, aq. KOH), Heat | BAc2 (Base-catalyzed, acyl-cleavage, bimolecular) | Direct nucleophilic attack by hydroxide. wikipedia.org The carboxylic acid is formed as its carboxylate salt. |
Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is challenging for stable amides like this compound because the C-N amide bond is robust. rsc.org Direct reaction with an amine typically results in an equilibrium that does not favor the products. Consequently, catalytic methods are required to facilitate this transformation.
For tertiary amides, catalysts based on Lewis acidic metals have been shown to be effective. For instance, zirconium and hafnium complexes, such as Zr(NMe₂)₄, can catalyze the exchange between tertiary amides and secondary amines at room temperature. acs.orgnih.gov More recently, tungsten-based systems, like WCl₆ with an additive, have been developed for the transamidation of robust tertiary alkyl amides with a broad range of amines, including less nucleophilic aromatic amines, under heating. acs.orgchemistryviews.org These catalysts are believed to function by coordinating to the amide oxygen, activating the carbonyl group and facilitating the cleavage of the C-N bond upon nucleophilic attack by the incoming amine. rsc.org
Transformations of the Nitro Group
The nitro group on the phenyl ring is a versatile functional handle that can undergo several important transformations, most notably reduction to an amine or participation in nucleophilic aromatic substitution.
The reduction of the aromatic nitro group to a primary amino group is one of the most fundamental transformations in organic synthesis. This reaction converts this compound into 1-[(4-aminophenyl)acetyl]pyrrolidine. A wide variety of reagents and catalytic systems can accomplish this transformation with high efficiency. wikipedia.orgorganic-chemistry.org
Catalytic hydrogenation is a common and clean method. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgorganic-chemistry.org Transfer hydrogenation, using hydrogen donors like hydrazine, formic acid, or triethylsilane in the presence of a catalyst, is another effective approach. organic-chemistry.org
Chemical reduction using metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or using metal salts like tin(II) chloride are also classic methods. wikipedia.org More modern approaches utilize reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or samarium diiodide for chemoselective reductions. wikipedia.orgorganic-chemistry.org The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Method | Reagents/Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | RT-80°C, 1-10 bar H₂ | wikipedia.orgnih.gov |
| Transfer Hydrogenation | Formic Acid, Fe catalyst | Mild conditions | organic-chemistry.org |
| Chemical Reduction (Metal/Acid) | Fe, HCl or SnCl₂ | Reflux | wikipedia.org |
| Chemical Reduction (Borohydride) | NaBH₄, Cu or Ni catalyst | Aqueous or alcoholic solvent, RT | nih.govwikipedia.org |
The nitro group profoundly influences the reactivity of the aromatic ring towards nucleophiles. Its strong electron-withdrawing nature makes the aromatic ring electron-deficient (electrophilic), facilitating nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org This reactivity can be expressed in two main ways: activation of the ring for substitution of another leaving group, or direct substitution of the nitro group itself.
In a typical SNAr reaction, the nitro group activates the positions ortho and para to it for the displacement of a suitable leaving group, such as a halide. chemistrysteps.comresearchgate.net The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net While this compound does not have another leaving group on the ring, this activating potential is a key principle of its chemistry.
More directly related to the transformation of the nitro group is its ability to act as the leaving group in a nucleophilic substitution reaction, a process often termed denitration. organic-chemistry.org The ease of displacement for various groups in SNAr reactions often follows the sequence NO₂ > F > Cl > Br > I. organic-chemistry.org The displacement of a nitro group can be achieved with various nucleophiles, and photostimulated reactions have also been reported to effect this transformation. organic-chemistry.org This potential for direct replacement makes the nitro group a strategic placeholder for introducing other functionalities onto the aromatic ring.
Reactions at the Pyrrolidine Ring System
The pyrrolidine ring in this compound is a saturated N-acyl heterocycle. While generally stable, it can undergo specific reactions, particularly at the carbon atom alpha to the nitrogen (the C2 and C5 positions).
A notable reaction of N-acylpyrrolidines is their oxidation to the corresponding lactams (pyrrolidinones). nih.gov For instance, the oxidation of N-acylpyrrolidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding pyrrolidin-2-ones. chemistrysteps.com Electrochemical methods, such as an aminoxyl-mediated Shono-type oxidation, can also selectively convert functionalized pyrrolidines into lactams under mild conditions. nih.gov This reaction proceeds via the formation of an N-acyliminium ion intermediate, which is then trapped by water.
The in-situ generation of N-acyliminium ions from N-acylpyrrolidines is a powerful strategy for C-C and C-heteroatom bond formation at the α-carbon. These reactive intermediates can be generated through chemical or electrochemical oxidation and can be trapped by a variety of nucleophiles, allowing for the introduction of diverse substituents onto the pyrrolidine ring. While the pyrrolidine ring itself is robust, these oxidative functionalizations provide a route to more complex derivatives without disrupting the core heterocyclic structure.
Protonation and Basicity Studies
The basicity of the nitrogen atom in the pyrrolidine ring is a key chemical characteristic. In its unsubstituted form, pyrrolidine is a cyclic secondary amine and exhibits notable basicity. wikipedia.org However, the introduction of the acetyl group directly onto the nitrogen atom in 1-acetylpyrrolidine significantly diminishes this basicity. This is due to the electron-withdrawing nature of the acetyl carbonyl group, which delocalizes the nitrogen's lone pair of electrons through resonance, making them less available for protonation.
In the case of this compound, the basicity of the pyrrolidine nitrogen is further influenced by the 4-nitrophenyl group. While not directly attached to the nitrogen, the powerful electron-withdrawing effect of the nitro group on the phenyl ring can be transmitted through the acetyl linker, albeit to a lesser extent. This inductive effect would be expected to slightly decrease the electron density on the pyrrolidine nitrogen, rendering it even less basic than 1-acetylpyrrolidine.
| Compound | Structure | pKa of Conjugate Acid | Basicity Trend |
| Pyrrolidine | C₄H₉N | ~11.3 | Most Basic |
| 1-Acetylpyrrolidine | C₆H₁₁NO | Not widely reported, but significantly lower than pyrrolidine | Less Basic |
| This compound | C₁₂H₁₄N₂O₃ | Not determined, but expected to be the least basic | Least Basic |
Data for pyrrolidine is well-established. wikipedia.org The basicity of N-acetylpyrrolidine is qualitatively understood to be significantly lower due to amide resonance. The trend for this compound is inferred from the electronic effects of the substituents.
Studies on substituted 5-nitro-2-pyrrolidin-1-ylthiophenes have shown that para-like substituents have a measurable effect on the basicity of the pyrrolidine nitrogen, confirming that electronic effects can be transmitted through aromatic systems to the amine center. psu.edu
Electrophilic Attack on the Pyrrolidine Nitrogen
The lone pair of electrons on the pyrrolidine nitrogen, while engaged in amide resonance, can still exhibit nucleophilic character. The nitrogen atom of pyrrolidine is generally a privileged position for substitutions. nih.gov However, in this compound, the nucleophilicity of the nitrogen is substantially reduced compared to unsubstituted pyrrolidine. The acetyl group's resonance and the inductive pull of the 4-nitrophenyl group both contribute to this decrease in nucleophilic reactivity.
Consequently, reactions involving electrophilic attack at the pyrrolidine nitrogen of this compound would require highly reactive electrophiles or forcing reaction conditions. While specific studies on this compound are scarce, the general reactivity of N-acylpyrrolidines suggests that the nitrogen can participate in reactions such as further acylation or alkylation, although less readily than their non-acylated counterparts. The 4-nitrophenylacetyl group itself is generally stable under these conditions, allowing for potential modifications at other sites if the pyrrolidine nitrogen's reactivity is overcome.
Derivatization for Analytical and Chiral Separation Purposes
The structural features of this compound lend themselves to derivatization for enhancing its detection in analytical methods and for the separation of potential stereoisomers.
The presence of the 4-nitrophenyl group is particularly advantageous for UV-visible spectrophotometric detection in techniques like High-Performance Liquid Chromatography (HPLC). The nitro group acts as a chromophore, allowing for sensitive detection at specific wavelengths. researchgate.net Derivatization strategies can be employed to further enhance detectability or to introduce a chiral handle for separation of enantiomers if a chiral center is present in a modified version of the molecule.
For instance, derivatizing agents that react with other parts of the molecule, or modifications of the acetyl group, could be used. A common strategy for enhancing detection in HPLC is to introduce a fluorescent tag. While the 4-nitrophenyl group already provides a chromophore, derivatization with a fluorescent agent could significantly lower the limits of detection.
Given that the pyrrolidine ring is a common scaffold in chiral molecules, methods for the chiral separation of its derivatives are well-developed. If a stereocenter were introduced into the this compound structure, for example, by substitution on the pyrrolidine ring, chiral separation would be necessary to isolate and characterize the individual enantiomers.
Chiral HPLC is a primary technique for this purpose, utilizing chiral stationary phases (CSPs) that interact differentially with the enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the resolution of racemic mixtures of compounds containing N-acylpyrrolidine moieties.
The following table outlines potential derivatization and analytical separation strategies applicable to this compound and its analogs.
| Purpose | Strategy | Reagent/Method | Expected Outcome |
| Enhanced Detection | Introduction of a fluorophore | Dansyl chloride or other fluorescent tagging agents | Increased sensitivity in HPLC-fluorescence detection. |
| Chiral Separation | Direct separation of enantiomers | HPLC with a chiral stationary phase (e.g., polysaccharide-based) | Resolution of racemic mixtures into individual enantiomers. |
| Pre-column Derivatization for HPLC | Reaction with a UV-active reagent | Phenyl isothiocyanate (PITC) or similar | Formation of a derivative with strong UV absorbance for improved quantification. scholarsresearchlibrary.com |
The choice of derivatization reagent and analytical method would depend on the specific goals of the study, such as the desired level of sensitivity and the need for stereochemical analysis.
Structure Activity Relationship Sar and Molecular Recognition Studies
Influence of the 4-Nitrophenyl Moiety on Molecular Interactions
The 4-nitrophenyl group is a critical component that significantly influences the compound's interactions with biological molecules through its electronic and aromatic properties.
Electronic Effects of the Nitro Group
The nitro (–NO2) group is a strong electron-withdrawing group. nih.govwikipedia.org This property has profound effects on the electronic distribution within the molecule. svedbergopen.com The presence of the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic substitution but more favorable for nucleophilic substitution. wikipedia.org This electron-withdrawing nature can alter the polarity of the molecule, which may enhance interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to inhibition. nih.gov
Aromatic Interactions (e.g., π-π Stacking)
The phenyl ring of the 4-nitrophenyl moiety allows for various non-covalent interactions, most notably π-π stacking. These interactions occur between aromatic rings and are crucial for the binding of ligands to biological macromolecules. Quantum calculations have shown that interactions between a nitro group and a phenyl ring can be attractive, contributing to the stability of molecular assemblies in crystals. pnas.org
Studies on related structures have demonstrated the importance of such aromatic interactions. For instance, in some enzyme inhibitors, a phenyl ring is observed to be sandwiched between an alkyl chain and the side chain of a histidine residue, indicating significant van der Waals contacts. nih.gov The electron-deficient character of the nitro-aromatic system can also lead to favorable interactions with electron-rich aromatic residues of a protein or with lone-pair electrons from oxygen or sulfur atoms, a phenomenon known as π-hole interaction. nih.gov These interactions, with energies around -5 kcal/mol, are significant for ligand-protein complexation. nih.gov
Role of the Acetyl Linker in Conformational Flexibility and Binding
The conformational flexibility of a linker is a critical factor in fragment-based drug design. nih.gov A linker's ability to position the binding fragments optimally without introducing excessive strain is key to achieving high binding affinity. nih.gov The acetyl group itself contains a carbonyl oxygen which can act as a hydrogen bond acceptor, potentially forming crucial interactions with hydrogen bond donors on a receptor or enzyme. researchgate.net The flexibility of the linker allows the 4-nitrophenyl and pyrrolidine (B122466) moieties to orient themselves to maximize favorable contacts within a binding site. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. nih.gov The design of linkers often involves balancing rigidity and flexibility to optimize binding. For instance, introducing an amide bond into a linker can increase its rigidity. acs.org
Contribution of the Pyrrolidine Ring to Molecular Recognition
The pyrrolidine ring is a five-membered saturated heterocycle that is a common scaffold in many biologically active compounds. nih.govfrontiersin.org Its defined three-dimensional structure and chemical properties are significant for molecular recognition.
Conformational Constraint and Pseudorotation Effects
The pyrrolidine ring is not planar and undergoes a phenomenon known as pseudorotation, which describes the continuous puckering of the ring. nih.gov This non-planarity provides a distinct three-dimensional shape that can be crucial for fitting into a specific binding pocket of a target protein. nih.gov The presence of the N-acyl group, as in 1-[(4-nitrophenyl)acetyl]pyrrolidine, tends to restrict the possible conformations of the pyrrolidine ring. researchgate.net This conformational constraint can be beneficial for binding, as it reduces the entropic cost of adopting a specific bioactive conformation.
The puckering of the pyrrolidine ring can be influenced by substituents. nih.gov For example, in proline, a derivative of pyrrolidine, the ring is known to exist in two predominant pucker modes (Cγ-exo and Cγ-endo), which can act as turn inducers in peptides and proteins. nih.gov The constrained conformation of the pyrrolidine ring is vital for stabilizing specific secondary structures, like β-turns, at phosphorylation sites, which is important for recognition by certain kinases. nih.gov
Table 1: Influence of Pyrrolidine Ring Conformation on Biological Recognition
| Feature | Description | Implication for Molecular Recognition |
|---|---|---|
| Non-planarity | The pyrrolidine ring is puckered, not flat, leading to a distinct 3D structure. nih.gov | Allows for better exploration of the three-dimensional space of a binding pocket. nih.gov |
| Pseudorotation | The ring undergoes continuous puckering between various "envelope" and "twist" conformations. nih.gov | Contributes to the molecule's ability to adapt its shape to fit a receptor. |
| N-Acyl Constraint | The presence of an N-acyl group restricts the ring's conformational freedom. researchgate.net | Pre-organizes the molecule into a bioactive conformation, potentially increasing binding affinity. researchgate.net |
| Turn Induction | The rigid puckering can induce turns in peptide structures. nih.gov | Important for recognition by enzymes that target specific protein folds, such as kinases. nih.gov |
Hydrogen Bonding Capabilities of the Pyrrolidine Nitrogen
The nitrogen atom in the pyrrolidine ring of the parent compound is a secondary amine and acts as a base. wikipedia.org However, in this compound, this nitrogen is part of an amide functional group. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, which significantly reduces its basicity and its ability to act as a hydrogen bond acceptor.
Conversely, the amide group itself is a key functional group for hydrogen bonding. While the nitrogen atom is a poor acceptor, the carbonyl oxygen of the acetyl linker is a strong hydrogen bond acceptor. researchgate.net Furthermore, if the pyrrolidine ring were unsubstituted at the nitrogen (a secondary amine), it could act as both a hydrogen bond donor (N-H) and acceptor. nih.gov In the acylated form, the amide N-H (if present in related primary or secondary amides) can act as a hydrogen bond donor. The ability to form hydrogen bonds is critical for the interaction of small molecules with biological targets, contributing significantly to binding affinity and specificity. nih.gov In some contexts, the pyrrolidine nitrogen itself can participate in hydrogen bonding, which has been observed in homology models of enzyme-ligand interactions. nih.gov
Table 2: Hydrogen Bonding Potential of a Pyrrolidine-Containing Scaffold
| Group | Potential Role | Significance in Binding |
|---|---|---|
| Pyrrolidine Nitrogen (as secondary amine) | Hydrogen bond donor (N-H) and acceptor. nih.gov | Can form crucial interactions with receptor sites. |
| Amide Carbonyl Oxygen (in N-acylpyrrolidine) | Strong hydrogen bond acceptor. researchgate.net | Often involved in key binding interactions with donor groups on a protein. researchgate.net |
| Amide Nitrogen (in N-acylpyrrolidine) | Poor hydrogen bond acceptor due to resonance. | Generally does not participate as an acceptor. |
Stereochemical Implications for Molecular Interactions and Biological Activity
The stereochemistry of molecules is a critical determinant of their pharmacological activity, influencing both pharmacokinetic and pharmacodynamic properties. For derivatives of 1-acyl-pyrrolidine, the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with its biological target, such as an ion channel or receptor.
While specific studies on the stereoisomers of this compound are not extensively detailed in the available literature, the principle of stereospecificity is well-established for structurally related compounds that modulate ion channels. For instance, in the development of Kv7.1 channel activators, it was discovered that only the (R)-isomer of the compound ML277 displayed the desired activity, highlighting a clear stereochemical preference for interaction with the channel. nih.gov Such findings underscore that the precise spatial orientation of functional groups is crucial for optimal binding and modulation of the target protein.
The pyrrolidine ring, a core component of this compound, can possess chiral centers depending on substitution patterns. The orientation of the acetyl group and any substituents on the pyrrolidine ring can create distinct stereoisomers. These isomers may present different binding affinities and efficacies due to the specific arrangement of atoms relative to the binding site on a biological target. For example, one enantiomer might fit perfectly into a hydrophobic pocket, while its mirror image may experience steric hindrance, leading to reduced or no activity.
The biological implications of stereochemistry for this class of compounds are significant. A specific stereoisomer may be responsible for the therapeutic effects, while another could be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in the drug discovery process to identify the most potent and selective candidate.
Table 1: Chirality and Biological Activity in Related Ion Channel Modulators
| Compound Class | Chiral Feature | Observation | Implication |
|---|---|---|---|
| Piperidine derivatives | (R)-isomer | Active as a Kv7.1 activator | Stereochemistry is critical for biological activity. |
Molecular Docking and Ligand-Target Interaction Analysis (In Silico)
In the absence of experimental structural data, molecular docking and in silico analyses provide valuable insights into the potential binding modes and interactions of this compound with its biological targets. Given the structural similarities to known modulators of Kv7 potassium channels, it is plausible that this compound targets a similar binding site. mdpi.com
Molecular docking studies of Kv7 channel activators, such as retigabine (B32265), have identified a crucial binding pocket located in the pore domain of the channel. mdpi.com This binding site is formed at the interface of two adjacent subunits and involves key amino acid residues. A tryptophan residue (Trp236 in Kv7.2 and Trp265 in Kv7.3) is a critical anchor point for many activators, forming a hydrogen bond with the ligand. mdpi.com
A hypothetical docking model of this compound within the retigabine binding site of a Kv7 channel subunit suggests several potential interactions:
Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor, and could interact with the side chain of the key tryptophan residue (e.g., Trp236 in Kv7.2). mdpi.com
Aromatic Interactions: The 4-nitrophenyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues within the binding pocket.
The binding of the ligand to this site is thought to stabilize the open conformation of the channel, leading to an increase in potassium ion efflux and a hyperpolarizing effect on the cell membrane. This mechanism is the basis for the anticonvulsant and other neurological effects of many Kv7 channel activators. mdpi.com
Pharmacophore modeling, another in silico technique, can further define the essential chemical features required for activity. A typical pharmacophore for Kv7.2/7.3 activators includes a hydrogen bond acceptor, a hydrogen bond donor, and several hydrophobic and aromatic regions. mdpi.com The structure of this compound aligns with several of these features, supporting its potential as a Kv7 channel modulator.
Table 2: Potential Molecular Interactions of this compound in a Kv7 Channel Binding Site
| Molecular Feature of Ligand | Potential Interacting Residue(s) | Type of Interaction |
|---|---|---|
| Carbonyl oxygen (acetyl group) | Tryptophan (e.g., Trp236) | Hydrogen Bond |
| 4-Nitrophenyl ring | Aromatic residues | π-π Stacking / Hydrophobic |
| Pyrrolidine ring | Hydrophobic residues | Hydrophobic Interaction |
These in silico analyses provide a rational basis for understanding the structure-activity relationship of this compound and guide the design of future analogs with improved potency and selectivity. Experimental validation through techniques such as site-directed mutagenesis and electrophysiological recordings would be necessary to confirm these computational predictions.
Biological Activity Investigations in Vitro and Mechanistic Focus
Antimicrobial Potential (In Vitro Studies)
Extensive searches of scientific literature and databases have revealed no specific in vitro studies investigating the antimicrobial potential of 1-[(4-nitrophenyl)acetyl]pyrrolidine. The following subsections reflect this lack of available data.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
There are currently no published research findings detailing the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, data such as Minimum Inhibitory Concentrations (MIC) or zones of inhibition are not available for this specific compound. While studies exist for derivatives containing a nitrophenyl or piperazine/pyrrolidine (B122466) moiety, these results cannot be directly extrapolated to the subject compound.
Antifungal Activity Assessment
Similarly, no dedicated studies assessing the in vitro antifungal activity of this compound have been found in the available scientific literature. Consequently, its efficacy against fungal pathogens remains uncharacterized.
Mechanistic Studies of Antimicrobial Action
In the absence of demonstrated antimicrobial activity, there have been no mechanistic studies to determine how this compound might exert such effects. Research into its potential interactions with microbial membranes, DNA, or specific enzymes has not been published.
Enzyme Inhibition Profiling (In Vitro)
While direct enzyme inhibition data for this compound is not available, research on structurally similar N-acetylpyrrolidine derivatives provides insight into the potential activity of this class of compounds.
Assay Development and Kinetic Analysis for Enzyme Targets (e.g., glucosidase, aldose reductase, other enzymes)
Research has been conducted on N-acetylpyrrolidine derivatives, specifically N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, for their inhibitory effects against carbohydrate-hydrolyzing enzymes like α-glucosidase. These enzymes are targets in managing type 2 diabetes mellitus because their inhibition can slow down carbohydrate digestion and glucose absorption.
In a key study, these N-acetylpyrrolidine derivatives were synthesized and evaluated for their inhibitory properties against α-glucosidase and α-amylase. The inhibitory potential was quantified by determining the IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Kinetic analysis of the interaction between these derivatives and α-glucosidase revealed a mixed-type inhibition pattern. This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities.
No in vitro studies on the inhibition of aldose reductase by this compound or its close analogs were found in the literature.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Related N-Acetylpyrrolidine Derivatives
| Compound | Target Enzyme | IC50 Value (mM) | Type of Inhibition |
|---|---|---|---|
| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 | Mixed-Type |
| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08 | Mixed-Type |
Data sourced from a study on N-acetylpyrrolidine derivatives.
Identification of Molecular Targets and Binding Modes (In Vitro)
For the related N-acetylpyrrolidine derivatives, α-glucosidase has been identified as a primary molecular target. The kinetic analysis provided further insight into the binding mode. The finding that the inhibition constant for the free enzyme (Ki) was lower than the inhibition constant for the enzyme-substrate complex (Ki') suggests that these compounds are more likely to bind to the free enzyme. This preferential binding to the free enzyme is a characteristic feature of their mixed-type inhibition mechanism against α-glucosidase.
Molecular docking studies, which are computational methods used to predict the binding orientation of a molecule to a target, have been employed for various pyrrolidine derivatives to understand their interaction with the active sites of enzymes like α-glucosidase. However, specific docking studies for this compound were not found.
General Cellular Activity and Mechanism of Action (Non-Human Clinical)
No published research was identified that specifically investigates the general cellular activity or the mechanism of action of this compound in non-human clinical or in vitro models.
Antioxidant Activity Assessment (In Vitro)
There is no available data from in vitro assays such as DPPH, ABTS, or other standard methods to characterize the potential antioxidant activity of this compound.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like 1-[(4-nitrophenyl)acetyl]pyrrolidine. The development of a robust HPLC method is a systematic process that involves the careful selection of a stationary phase and the optimization of the mobile phase to achieve the desired separation.
The choice of the stationary phase is dictated by the physicochemical properties of the analyte. Given the presence of a polar nitro group and an amide linkage, alongside a nonpolar phenyl ring and pyrrolidine (B122466) moiety, this compound exhibits moderate polarity. A reversed-phase (RP) stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is generally the most suitable choice for such compounds. These nonpolar stationary phases interact with the nonpolar aspects of the analyte.
Mobile phase optimization is critical for achieving good resolution and peak shape. A typical mobile phase for the RP-HPLC analysis of nitroaromatic compounds consists of a mixture of an organic solvent and water, often with an acidic modifier. Acetonitrile and methanol (B129727) are the most common organic modifiers. The ratio of the organic solvent to water is adjusted to control the retention time of the analyte; a higher proportion of the organic solvent will typically lead to a shorter retention time. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form.
A hypothetical gradient elution method for this compound could start with a higher percentage of the aqueous phase and gradually increase the organic phase concentration. This would allow for the elution of any more polar impurities first, followed by the target compound.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
The presence of the 4-nitrophenyl chromophore in this compound makes it highly amenable to detection by UV-Visible (UV-Vis) spectroscopy. The nitro group attached to the aromatic ring results in a strong absorbance in the UV region. A preliminary UV scan of the compound would be conducted to determine the wavelength of maximum absorbance (λmax), which would then be used for detection to ensure the highest sensitivity. For many nitrophenyl derivatives, the λmax is typically in the range of 260-280 nm.
A Photodiode Array (PDA) detector offers a significant advantage over a simple UV-Vis detector. A PDA detector can acquire the entire UV-Vis spectrum of the eluting peak, providing not only quantitative data but also qualitative information that can aid in peak identification and purity assessment. This is particularly useful for distinguishing the target compound from impurities that may have different UV spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity and Sensitivity
For analyses requiring higher specificity and sensitivity, coupling HPLC with mass spectrometry (LC-MS) is the method of choice. LC-MS provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information, which is invaluable for unequivocal identification and trace-level quantification.
The interface between the liquid chromatograph and the mass spectrometer is the ion source, which generates gas-phase ions from the eluting analyte. For a molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
ESI is a soft ionization technique that is well-suited for polar and moderately polar compounds. It would likely ionize this compound by forming a protonated molecule, [M+H]+, in the positive ion mode. The presence of the amide group provides a site for protonation.
APCI is another soft ionization technique that is generally used for less polar and more volatile compounds. While ESI is often the first choice for this type of molecule, APCI could also be effective and might offer different ionization efficiencies and fragmentation patterns that could be complementary to ESI data.
Tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for quantitative analysis, especially in complex matrices. In an LC-MS/MS experiment, the protonated molecule ([M+H]+) of this compound, with a predicted m/z of 235.1, would be selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2) by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then analyzed in the third mass analyzer (Q3).
The fragmentation of the [M+H]+ ion of this compound would be expected to yield characteristic product ions. Common fragmentation pathways for amides include cleavage of the amide bond. This could result in the formation of the 4-nitrophenylacetyl cation and the neutral pyrrolidine molecule, or the protonated pyrrolidine and the neutral 4-nitrophenylketene. The selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, minimizing interferences from the matrix.
| Parameter | Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | 235.1 [M+H]⁺ |
| Product Ion 1 (m/z) | 164.0 (tentative, [M+H - C₄H₈N]⁺) |
| Product Ion 2 (m/z) | 134.0 (tentative, [M+H - C₄H₈NCO]⁺) |
| Collision Energy | Optimized for each transition |
Potential Applications in Chemical Science and Technology
Role as a Building Block in Complex Chemical Synthesis
Theoretically, 1-[(4-nitrophenyl)acetyl]pyrrolidine could serve as a versatile building block in organic synthesis. The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds and pharmaceuticals. The presence of the nitro group offers a strategic advantage, as it can be readily reduced to an amine. This resulting amino group can then be further functionalized, allowing for the construction of more complex molecular architectures.
The general synthetic utility of the pyrrolidine ring is well-established in medicinal chemistry, where it is a key component of numerous drugs. researchgate.netnih.govnih.gov The synthesis of diverse pyrrolidine derivatives is a significant area of research, with many methods focusing on the functionalization of the pyrrolidine ring to create novel compounds with potential therapeutic properties. researchgate.netorganic-chemistry.orgnih.govmdpi.comnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Potential Application of Product |
| This compound | H₂, Pd/C or SnCl₂ | 1-[(4-aminophenyl)acetyl]pyrrolidine | Intermediate for amide or sulfonamide synthesis |
| 1-[(4-aminophenyl)acetyl]pyrrolidine | Acyl chloride, base | N-acylated derivative | Exploration of structure-activity relationships |
| 1-[(4-aminophenyl)acetyl]pyrrolidine | Sulfonyl chloride, base | N-sulfonylated derivative | Synthesis of potential drug candidates |
Application as a Probe Molecule in Mechanistic Studies
The 4-nitrophenyl group is a well-known chromophore, meaning it absorbs ultraviolet-visible light. This property could theoretically allow this compound to be used as a probe in certain mechanistic studies. For example, in reactions where the pyrrolidine or acetyl moiety participates, changes in the electronic environment of the 4-nitrophenyl group could be monitored spectroscopically to provide insights into the reaction mechanism.
While no studies have specifically used this compound as a probe, other molecules containing the 4-nitrophenyl group are employed for such purposes. Furthermore, specific probes have been developed for the detection of pyrrolidine itself, highlighting the interest in monitoring this functional group. researchgate.net
Potential in Materials Science or Catalyst Design
The pyrrolidine moiety is a recognized component in the design of organocatalysts, particularly for asymmetric reactions. nih.gov The nitrogen atom of the pyrrolidine ring can act as a Lewis base or be part of a chiral ligand. It is conceivable that this compound could be modified for use in catalyst design. For instance, the nitro group could be reduced and the resulting amine functionalized to attach the molecule to a solid support, creating a heterogeneous catalyst.
Additionally, the aromatic nitro group could lend itself to applications in materials science. Nitroaromatic compounds are known to have interesting electronic and optical properties. While speculative, derivatives of this compound could be investigated for their potential inclusion in novel materials.
Q & A
Basic: What are the preferred synthetic routes for 1-[(4-nitrophenyl)acetyl]pyrrolidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step protocol can be employed:
Acylation of pyrrolidine : React pyrrolidine with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the product.
Key Factors :
- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may increase side products like hydrolyzed intermediates.
- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates .
- Yield Optimization : Yields range from 60–85%, with impurities often arising from incomplete acylation or nitro group reduction. Monitor via TLC or HPLC .
Basic: How is the molecular conformation of this compound characterized, and what techniques validate its structure?
Methodological Answer:
- X-ray Crystallography : Resolves the spatial arrangement of the pyrrolidine ring and nitrophenyl substituents. For example, the pyrrolidine ring often adopts an envelope conformation, while the nitrophenyl group forms dihedral angles of ~60–75° with the core .
- Spectroscopic Techniques :
Advanced: How do electronic effects of the 4-nitrophenyl group influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing nitro group activates the acetylated pyrrolidine for nucleophilic attack:
- Mechanistic Insight : The nitro group stabilizes transition states via resonance, directing nucleophiles (e.g., amines, thiols) to the carbonyl carbon.
- Experimental Validation :
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in biological assays (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Experimental Variables :
- Concentration Gradients : Test a wide range (1 nM–100 µM) to identify non-linear dose-response relationships .
- Cell Line Specificity : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-type biases .
- Orthogonal Assays :
- Validate enzyme inhibition (e.g., DPP-4) with fluorogenic substrates and confirm cytotoxicity via MTT assays .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Methodological Answer:
SAR strategies include:
Core Modifications :
- Replace pyrrolidine with azetidine to alter ring strain and binding affinity .
- Introduce substituents (e.g., halogens) at the phenyl ring to modulate lipophilicity (clogP) .
Functional Group Additions :
- Add a sulfonyl group to enhance solubility and target engagement .
In Silico Screening :
- Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .
Advanced: What crystallographic techniques elucidate polymorphic forms of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Determines unit cell parameters and hydrogen-bonding networks. For example, C–H···O interactions between nitro and acetyl groups stabilize the lattice .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking between aromatic rings) to explain polymorphism .
- Powder XRD : Identifies bulk crystalline phases and quantifies amorphous content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
